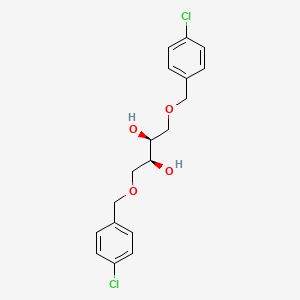
(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol typically involves the protection of the hydroxyl groups of L-threitol followed by the introduction of 4-chlorobenzyl groups. One common method involves the use of 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol.
Substitution: Formation of various substituted benzyl ethers.
Applications De Recherche Scientifique
Chemistry: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized derivatives .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may act as an intermediate in the synthesis of pharmaceutical agents and has been studied for its potential antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the formulation of coatings, adhesives, and other polymeric materials .
Mécanisme D'action
The mechanism of action of (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the presence of the 4-chlorobenzyl groups plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
4-Chlorobenzyl chloride: Used in the synthesis of various benzyl derivatives.
4-Chlorobenzyl alcohol: A precursor for the synthesis of esters and other derivatives.
4-Chlorobenzaldehyde: Used in the synthesis of aromatic compounds.
Uniqueness: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H20Cl2O4 |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
(2S,3S)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol |
InChI |
InChI=1S/C18H20Cl2O4/c19-15-5-1-13(2-6-15)9-23-11-17(21)18(22)12-24-10-14-3-7-16(20)8-4-14/h1-8,17-18,21-22H,9-12H2/t17-,18-/m0/s1 |
Clé InChI |
MBGYQXOSGYFFSY-ROUUACIJSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC[C@@H]([C@H](COCC2=CC=C(C=C2)Cl)O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1COCC(C(COCC2=CC=C(C=C2)Cl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

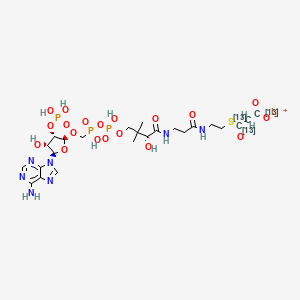

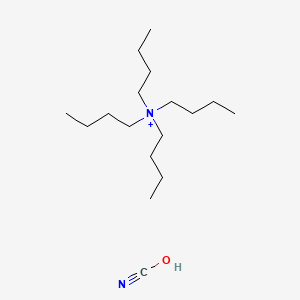


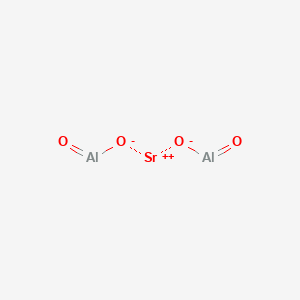
![(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate](/img/structure/B12057375.png)
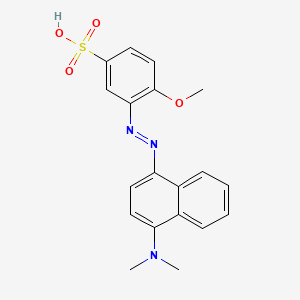



![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)
